N'-(2,6-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide
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Overview
Description
N-(2,6-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide, commonly known as DMOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Scientific Research Applications
DMOX has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. DMOX has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
Mechanism of Action
The exact mechanism of action of DMOX is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. DMOX has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
DMOX has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of anticancer drugs. It has also been found to possess good pharmacokinetic properties, including high solubility and stability, which may contribute to its potential for clinical use. However, further studies are needed to fully understand the biochemical and physiological effects of DMOX.
Advantages and Limitations for Lab Experiments
DMOX has several advantages for use in lab experiments, including its high potency and selectivity towards cancer cells, as well as its low toxicity and good pharmacokinetic properties. However, its complex synthesis method and high cost may limit its widespread use in research.
Future Directions
There are several potential future directions for research on DMOX, including the development of more efficient and cost-effective synthesis methods, the identification of its molecular targets and mechanisms of action, and the evaluation of its potential for clinical use in the treatment of cancer and inflammatory disorders. Additionally, further studies are needed to assess the safety and toxicity of DMOX, as well as its potential for drug-drug interactions.
Synthesis Methods
DMOX can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenyl isocyanate with 1-morpholin-4-ylcyclobutanecarboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the resulting alcohol with oxalyl chloride and subsequent treatment with morpholine.
properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14-5-3-6-15(2)16(14)21-18(24)17(23)20-13-19(7-4-8-19)22-9-11-25-12-10-22/h3,5-6H,4,7-13H2,1-2H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIUVRHIZWQZPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2(CCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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